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6-Iodonordihydrocapsaicin - 859171-97-4

6-Iodonordihydrocapsaicin

Catalog Number: EVT-254135
CAS Number: 859171-97-4
Molecular Formula: C17H26INO3
Molecular Weight: 419.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Iodonordihydrocapsaicin is a synthetic capsaicinoid analog. Capsaicinoids are a group of naturally occurring compounds found in chili peppers (Capsicum species) known for their ability to produce a burning sensation. [] 6-Iodonordihydrocapsaicin is primarily used in scientific research as a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. [, ] TRPV1 is a non-selective cation channel expressed in sensory neurons and involved in pain, inflammation, and thermoregulation. [] By blocking TRPV1, 6-Iodonordihydrocapsaicin allows researchers to investigate the role of this receptor in various physiological and pathological processes.

Anandamide (AEA)

  • Compound Description: Anandamide (AEA) is an endocannabinoid and endovanilloid, acting as an agonist at both the Cannabinoid type 1 (CB1) and Transient Receptor Potential Vanilloid type 1 (TRPV1) receptors. [] It has shown paradoxical effects on nociception depending on the context. []
  • Relevance: While both 6-iodonordihydrocapsaicin and Anandamide (AEA) interact with the TRPV1 receptor, AEA acts as an agonist at both CB1 and TRPV1 receptors, while 6-iodonordihydrocapsaicin acts as a selective TRPV1 antagonist. [] This makes them pharmacologically related, as their activities converge on the TRPV1 receptor, albeit with opposing actions. Research suggests that blocking CB1 receptors with AM251 unmasks the antinociceptive effect of AEA, indicating a potential interplay between CB1 and TRPV1 receptors in mediating the analgesic effects of AEA. []

Capsaicin

  • Compound Description: Capsaicin is a potent TRPV1 receptor agonist known for its ability to induce a burning sensation. [] When injected into the dorsal periaqueductal gray (dPAG), capsaicin produces a marked antinociceptive effect, which is dependent on TRPV1 receptor activation. []

WIN 55,212-2 (WIN)

  • Compound Description: WIN 55,212-2 (WIN) is a potent and selective CB1 receptor agonist. [] When injected into the dPAG, WIN induces a significant antinociceptive effect that is dependent on CB1 receptor activation. []

AM251

  • Compound Description: AM251 is a selective CB1 receptor antagonist. [] Pretreatment with AM251 within the dPAG unmasks the antinociceptive effect of exogenous AEA, indicating that blocking CB1 receptors can enhance the analgesic effects mediated by TRPV1 receptor activation. []
  • Relevance: AM251 is pharmacologically related to 6-Iodonordihydrocapsaicin because both compounds act as antagonists at their respective receptors, although they target different receptors involved in pain modulation. AM251 antagonizes the CB1 receptor, [] while 6-Iodonordihydrocapsaicin targets the TRPV1 receptor. []
Overview

6-Iodonordihydrocapsaicin is a chemical compound that belongs to the class of capsaicinoids, which are known for their pungent flavor and potential health benefits. This compound is derived from the pepper plant and is structurally related to capsaicin, the active component responsible for the heat in chili peppers. The presence of iodine in its structure distinguishes it from other capsaicinoids, potentially enhancing its biological activity and applications in various scientific fields.

Source

The compound was first synthesized by Giovanni Appendino and his team at the Department of Chemical, Food, Pharmaceutical and Pharmacological Sciences in Italy. Its synthesis was part of research aimed at exploring the biological properties of modified capsaicinoids .

Classification

6-Iodonordihydrocapsaicin is classified as a halogenated capsaicinoid. Its classification is significant because halogenated compounds often exhibit unique chemical properties and biological activities compared to their non-halogenated counterparts.

Synthesis Analysis

Methods

The synthesis of 6-Iodonordihydrocapsaicin typically involves a multi-step organic synthesis process. The initial steps may include the iodination of nordihydrocapsaicin, which itself can be derived from natural sources or synthesized through established organic chemistry methods.

Technical Details

  1. Starting Materials: The synthesis begins with nordihydrocapsaicin, which can be extracted from chili peppers or synthesized.
  2. Iodination Reaction: Iodine is introduced into the molecular structure through electrophilic substitution reactions, commonly using iodine monochloride or iodine in the presence of a catalyst.
  3. Purification: Following synthesis, the product is purified using techniques such as column chromatography to isolate 6-Iodonordihydrocapsaicin from unreacted materials and by-products.
Molecular Structure Analysis

Structure

6-Iodonordihydrocapsaicin has a complex molecular structure characterized by a long carbon chain with an amide functional group and an iodine atom attached to one of the aromatic rings. The molecular formula is C_{17}H_{24}I_NO_2, indicating the presence of iodine along with carbon, hydrogen, nitrogen, and oxygen atoms.

Data

  • Molecular Weight: Approximately 373.28 g/mol
  • Structural Representation: The compound's structure can be illustrated through various chemical drawing software or databases that provide visual representations of molecular geometry.
Chemical Reactions Analysis

Reactions

6-Iodonordihydrocapsaicin can participate in various chemical reactions due to its functional groups. Key reactions include:

  1. Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles under certain conditions.
  2. Hydrolysis: In aqueous environments, the amide bond may undergo hydrolysis, leading to the formation of nordihydrocapsaicin and iodinated by-products.

Technical Details

  • Reaction Conditions: Typical conditions for nucleophilic substitution may include polar aprotic solvents and elevated temperatures to facilitate the reaction.
  • Kinetics: The kinetics of these reactions can vary significantly based on solvent polarity and temperature.
Mechanism of Action

Process

The mechanism of action for 6-Iodonordihydrocapsaicin primarily revolves around its interaction with TRPV1 (Transient Receptor Potential Vanilloid 1) receptors, which are responsible for sensing heat and pain.

Data

Research indicates that halogenated capsaicinoids like 6-Iodonordihydrocapsaicin may exhibit enhanced potency in activating TRPV1 receptors compared to non-halogenated forms. This could lead to increased analgesic effects or heightened sensory responses.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a pale yellow oil.
  • Solubility: Soluble in organic solvents like ethanol and methanol but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light due to the presence of iodine.
  • Reactivity: Reacts with strong nucleophiles and can undergo oxidation under certain conditions.
Applications

Scientific Uses

6-Iodonordihydrocapsaicin has potential applications in several scientific fields:

  • Pharmacology: Investigated for its analgesic properties due to its interaction with pain receptors.
  • Food Science: Used as a flavoring agent with enhanced heat profiles compared to traditional capsaicinoids.
  • Chemical Research: Serves as a model compound for studying halogenated organic compounds' behavior in biological systems.

Properties

CAS Number

859171-97-4

Product Name

6-Iodonordihydrocapsaicin

IUPAC Name

N-[(4-hydroxy-2-iodo-5-methoxyphenyl)methyl]nonanamide

Molecular Formula

C17H26INO3

Molecular Weight

419.3 g/mol

InChI

InChI=1S/C17H26INO3/c1-3-4-5-6-7-8-9-17(21)19-12-13-10-16(22-2)15(20)11-14(13)18/h10-11,20H,3-9,12H2,1-2H3,(H,19,21)

InChI Key

AAORACFZMYMFCG-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)NCC1=CC(=C(C=C1I)O)OC

Synonyms

6-iodonordihydrocapsaicin

Canonical SMILES

CCCCCCCCC(=O)NCC1=CC(=C(C=C1I)O)OC

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